Flecainide Acetate

Description

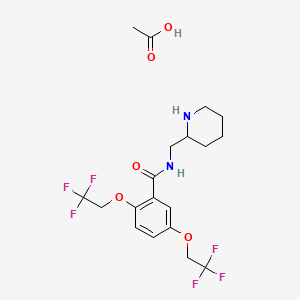

This compound is the acetate salt form of flecainide, a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and is indicated for ventricular arrhythmia and has 2 investigational indications. This drug has a black box warning from the FDA.

See also: Flecainide (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNZRPQSOPPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54143-55-4 (Parent) | |

| Record name | Flecainide acetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020626 | |

| Record name | Flecainide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54143-56-5 | |

| Record name | Flecainide acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flecainide acetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flecainide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLECAINIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flecainide Acetate on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide acetate, a Class IC antiarrhythmic agent, exerts its primary therapeutic effect through the potent and complex inhibition of cardiac sodium channels (predominantly the Nav1.5 isoform). This guide provides a detailed examination of the molecular mechanisms underpinning flecainide's interaction with these channels. It delves into the principles of state-dependent blockade, the kinetics of binding and unbinding, and the structural basis of its action. Quantitative data from key electrophysiological studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visualizations of the signaling pathways and experimental workflows are included to offer a comprehensive understanding of flecainide's mechanism of action.

Introduction

This compound is a cornerstone in the management of various cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1][2] Its efficacy is rooted in its ability to modulate the cardiac action potential by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the action potential.[2][3] This action slows the conduction velocity in the heart.[2] A defining characteristic of flecainide is its "use-dependent" or "frequency-dependent" blockade, meaning its inhibitory effects are more pronounced at higher heart rates.[4][5] This property makes it particularly effective in suppressing tachyarrhythmias. This guide will explore the intricate details of flecainide's interaction with cardiac sodium channels, providing a technical resource for the scientific community.

State-Dependent Blockade of Cardiac Sodium Channels

The interaction of flecainide with cardiac sodium channels is highly dependent on the conformational state of the channel. Sodium channels cycle through three primary states: resting (closed), open (activated), and inactivated. Flecainide exhibits differential affinity for these states, a concept central to the "modulated receptor hypothesis."

-

Low Affinity for the Resting State: Flecainide demonstrates a weak affinity for sodium channels in the resting state, which are prevalent during diastole.[6][7] This results in minimal tonic block at normal heart rates.[7]

-

High Affinity for the Open and Inactivated States: The therapeutic efficacy of flecainide stems from its significantly higher affinity for the open and inactivated states of the sodium channel.[1][7][8][9] The drug is thought to access its binding site within the channel pore when the channel is open.[10][11] Once inside, it becomes "trapped" as the channel deactivates or inactivates, leading to a slow recovery from blockade.[10][11] This trapping mechanism is a key contributor to its slow unbinding kinetics and pronounced use-dependent effects.[10][11]

The preferential binding to the open and inactivated states explains why flecainide's effects are augmented during rapid heart rates. With more frequent depolarizations, sodium channels spend more time in the open and inactivated states, providing more opportunities for flecainide to bind and exert its inhibitory effect.

Quantitative Analysis of Flecainide's Interaction with Cardiac Sodium Channels

Electrophysiological studies have quantified the affinity and kinetics of flecainide's interaction with cardiac sodium channels. The following tables summarize key quantitative data from the literature.

| Parameter | Channel Type | Experimental System | Value | Reference |

| IC50 (Resting State) | rNav1.4 (wild-type) | Hek293t cells | 365 µM | [6][12] |

| Nav1.5 | Xenopus oocytes | 345 µM | [10][11][13][14] | |

| rNav1.4 (inactivation-deficient) | Hek293t cells | 307 ± 19 µM | [6] | |

| IC50 (Use-Dependent Block) | Nav1.5 | Xenopus oocytes | 7.4 ± 0.6 µM | [10][11][13][14] |

| IC50 (Open-Channel Block) | rNav1.4 (inactivation-deficient) | Hek293t cells | 0.61 µM | [6][12][15] |

| KD (Open-Channel Block) | Nav1.5 (non-inactivating mutant) | Xenopus oocytes | 11 µM | [10][11][16] |

Table 1: State-Dependent Affinities of Flecainide for Sodium Channels

| Parameter | Channel Type | Experimental System | Value | Reference |

| On-rate constant (kon) | rNav1.4 (inactivation-deficient) | Hek293t cells | 14.9 µM-1s-1 | [6][12][15] |

| Off-rate constant (koff) | rNav1.4 (inactivation-deficient) | Hek293t cells | 12.2 s-1 | [6][12][15] |

| Time Constant of Recovery from Use-Dependent Block | rNav1.4 (wild-type) | Hek293t cells | > 225 s at -140 mV | [6][12] |

| Nav1.5 | Xenopus oocytes | 81 ± 3 s | [10][11] | |

| Guinea pig cardiac cells | Whole-cell voltage-clamp | 9.8 ± 3.2 s at -100 mV (slow component) | [7][9] | |

| Time Constant of Interaction with Inactivated Channels | rNav1.4 (wild-type) | Hek293t cells | 7.9 s at -50 mV | [6][12] |

Table 2: Kinetic Parameters of Flecainide's Interaction with Sodium Channels

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of flecainide's mechanism of action.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is frequently used to express and characterize the function of ion channels, including the cardiac sodium channel Nav1.5, and to study their interaction with drugs like flecainide.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. Oocytes are manually separated and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.

-

cRNA Injection: cRNA encoding the desired sodium channel (e.g., wild-type Nav1.5 or a mutant) is injected into the oocyte cytoplasm using a microinjection pipette. The oocytes are then incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard external solution (e.g., ND96). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current. A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

Voltage Protocols:

-

Resting Block: To determine the affinity of flecainide for the resting state, a holding potential where most channels are in the closed state (e.g., -120 mV) is used. Brief depolarizing pulses are applied at a very low frequency (e.g., every 60 seconds) to elicit sodium currents before and after the application of flecainide. The reduction in peak current amplitude is used to calculate the resting block.[10]

-

Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses (e.g., 100 pulses at 10 Hz to -10 mV) is applied from a negative holding potential.[10] The progressive decrease in the peak sodium current during the pulse train indicates the development of use-dependent block.

-

Recovery from Block: To measure the time course of recovery from block, channels are first blocked using a depolarizing prepulse or a train of pulses. The membrane is then repolarized to a negative potential (e.g., -120 mV) for varying durations before a test pulse is applied to measure the fraction of recovered channels.

-

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for high-resolution recording of ionic currents from single cells, such as human embryonic kidney (HEK293) cells stably or transiently expressing the sodium channel of interest.

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. For transient expression, cells are transfected with a plasmid containing the cDNA for the desired sodium channel subunit(s) using a suitable transfection reagent.

-

Electrophysiological Recording: A glass micropipette with a very small tip opening is brought into contact with the surface of a single cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (the whole-cell configuration). The pipette is filled with an intracellular solution, and the cell is bathed in an extracellular solution. A patch-clamp amplifier is used to control the membrane potential and record the sodium currents.

-

Voltage Protocols: Similar voltage protocols as described for the two-electrode voltage clamp are employed to study state-dependent block, use-dependence, and recovery kinetics. The higher temporal resolution of the patch-clamp technique allows for more detailed kinetic analysis. For instance, to study open-channel block, inactivation-deficient mutants are often used, which allows for the observation of the time-dependent decay of the current during a sustained depolarization in the presence of flecainide.[6][12]

Visualizing the Mechanism and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key concepts of flecainide's action and the experimental workflows used to investigate them.

Caption: State-dependent interaction of flecainide with the cardiac sodium channel.

Caption: Experimental workflow for assessing use-dependent block of sodium channels.

Caption: A simplified representation of the Modulated Receptor Hypothesis for flecainide.

Other Mechanistic Considerations

While the primary mechanism of action of flecainide is the blockade of the fast sodium current, it also exhibits effects on other cardiac ion channels, which may contribute to its overall electrophysiological profile and, in some cases, its proarrhythmic potential.

-

Potassium Channel Blockade: Flecainide can inhibit the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration in both atrial and ventricular muscle fibers.[1][8][17]

-

Ryanodine Receptor Inhibition: Flecainide has been shown to block the ryanodine receptor (RyR2), which is responsible for calcium release from the sarcoplasmic reticulum.[1][8][17] This action is thought to be particularly relevant to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][18]

Conclusion

This compound's mechanism of action on cardiac sodium channels is a sophisticated example of state-dependent drug-ion channel interaction. Its preferential binding to the open and inactivated states, coupled with its slow unbinding kinetics, results in a potent, use-dependent blockade that is highly effective in terminating and preventing tachyarrhythmias. A thorough understanding of these molecular interactions, supported by quantitative data and detailed experimental protocols, is crucial for the rational use of flecainide in the clinical setting and for the development of novel antiarrhythmic agents with improved efficacy and safety profiles. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in this endeavor.

References

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. egpat.com [egpat.com]

- 4. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use-dependent properties of this compound in accessory atrioventricular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interactions of flecainide with guinea pig cardiac sodium channels. Importance of activation unblocking to the voltage dependence of recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. mdpi.com [mdpi.com]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

Pharmacodynamics of Flecainide acetate in isolated cardiomyocytes

An In-depth Technical Guide to the Pharmacodynamics of Flecainide Acetate in Isolated Cardiomyocytes

Introduction

This compound is a potent Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1][2] Its primary therapeutic action stems from its ability to modulate the electrical activity of cardiac cells. This technical guide provides a comprehensive overview of the pharmacodynamic effects of this compound at the cellular level, focusing on its interactions with ion channels, its influence on the cardiac action potential, and its complex role in intracellular calcium handling within isolated cardiomyocytes. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Core Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for flecainide is the potent blockade of the fast inward sodium channel, Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4]

-

State-Dependent Binding: Flecainide exhibits a high affinity for the open or activated state of the Nav1.5 channel.[5][6] It binds within the channel pore, and its slow unbinding kinetics mean that the drug can become "trapped" when the channel closes.[6][7][8]

-

Use-Dependence: The blockade is use-dependent, meaning its efficacy increases with higher heart rates.[2][3] During a tachyarrhythmia, cardiac cells are depolarizing more frequently, leading to more channels being in the open state available for flecainide to bind. This makes it particularly effective at terminating rapid heart rhythms.[3]

-

Effect on Conduction: By inhibiting the rapid influx of sodium, flecainide significantly slows the upstroke velocity (Vmax) of the action potential.[9][10] This action slows the conduction of electrical impulses throughout the cardiac tissue, particularly in the His-Purkinje system.[1][11][12]

Effects on the Cardiac Action Potential

Flecainide's interaction with ion channels results in characteristic, and sometimes differential, changes to the action potential morphology depending on the cardiomyocyte cell type.

-

Ventricular and Atrial Myocardium: In these tissues, flecainide prolongs the action potential duration (APD).[6][7][13] This is a combined result of sodium channel blockade and its effects on potassium channels.

-

Purkinje Fibers: In contrast, flecainide shortens the APD in Purkinje fibers.[5][6][7] This differential effect between ventricular muscle and the Purkinje system can, in some circumstances, contribute to its proarrhythmic potential.[10]

The primary effect on the electrocardiogram (ECG) is a widening of the QRS complex and a prolongation of the PR interval, reflecting slowed conduction.[1][14]

Modulation of Other Ion Channels

While its primary target is the Nav1.5 channel, flecainide also affects other key cardiac ion channels, contributing to its overall electrophysiological profile.

-

Potassium Channels: Flecainide inhibits several potassium currents. It is a potent inhibitor of the transient outward potassium current (Ito) and also blocks the rapid component of the delayed rectifier potassium current (IKr).[1][6][15] This IKr blockade contributes to the prolongation of the action potential duration in ventricular muscle fibers.[5][6]

-

Calcium Channels: At higher concentrations (e.g., 10 µg/ml), flecainide can depress slow channel-dependent fibers, suggesting some activity on L-type calcium channels, although this is not its primary mechanism of action.[10]

Intracellular Calcium Handling and the Ryanodine Receptor (RyR2)

Flecainide's role in modulating intracellular calcium (Ca2+) is complex and a subject of ongoing research, particularly concerning its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[6][14] Flecainide is known to inhibit the ryanodine receptor 2 (RyR2), a critical channel for releasing stored calcium from the sarcoplasmic reticulum (SR).[1][3] This action can suppress arrhythmogenic spontaneous Ca2+ waves.[16] Two main hypotheses exist to explain this effect:

-

Direct RyR2 Blockade: This theory posits that flecainide directly binds to and inhibits the open state of the RyR2 channel, reducing the likelihood of spontaneous Ca2+ release events that can trigger arrhythmias.[16][17] This mechanism is thought to be central to its effectiveness in CPVT, a disease linked to RyR2 mutations.[6]

-

Indirect, Na+ Channel-Mediated Effect: An alternative hypothesis suggests the effect on Ca2+ handling is a secondary consequence of Nav1.5 blockade.[18][19] By reducing Na+ influx, flecainide enhances Ca2+ efflux from the cell via the Na+/Ca2+ exchanger (NCX).[19][20] This lowers the cytosolic Ca2+ concentration near the RyR2 channels, thereby reducing their open probability and decreasing spontaneous Ca2+ release.[19]

Research using flecainide derivatives suggests that the Na+ channel block is the primary mechanism, as derivatives that block Na+ channels but have minimal effect on RyR2 still reduce Ca2+ spark frequency.[18][21]

Quantitative Data Summary

The following tables summarize key quantitative pharmacodynamic parameters of flecainide from studies on isolated cardiomyocytes and related experimental systems.

Table 1: Inhibitory Concentrations (IC50) of Flecainide on Various Ion Channels

| Channel/Current | Species/Cell Type | IC50 | Reference(s) |

|---|---|---|---|

| Open-state Nav1.4 (muscle) | Hek293t cells | 0.61 µM | [22] |

| Resting-state Nav1.4 (muscle) | Hek293t cells | 365 µM | [22] |

| Transient Outward K+ Current (Ito) | Adult Rat Ventricular Myocytes | 3.7 µM | [15] |

| Delayed Rectifier K+ Current (IK) | Adult Rat Ventricular Myocytes | 15 µM | [15] |

| Spontaneous Ca2+ Waves | Permeabilized CASQ2-/- Myocytes | 15.6 ± 3.4 µM | [17] |

| Spontaneous Ca2+ Waves | Permeabilized Ventricular Myocytes | 12.8 µM |[17] |

Table 2: Effects of Flecainide on Action Potential Parameters in Isolated Cardiac Fibers

| Parameter | Tissue Type | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Vmax | Canine Ventricular Muscle | 1 µg/ml | ↓ 52.5% | [10] |

| Vmax | Canine Ventricular Muscle | 10 µg/ml | ↓ 79.8% | [10] |

| Vmax | Canine Purkinje Fibers | 1 µg/ml | ↓ 18.6% | [10] |

| Vmax | Canine Purkinje Fibers | 10 µg/ml | ↓ 70.8% | [10] |

| Action Potential Duration (APD) | Canine Ventricular Muscle | 0.1 - 10 µg/ml | Progressive Increase | [10][13] |

| Action Potential Duration (APD) | Canine Purkinje Fibers | 0.1 - 10 µg/ml | Progressive Decrease | [10][13] |

| Effective Refractory Period (ERP) | Canine Ventricular Muscle | 0.1 - 10 µg/ml | Progressive Increase |[10][13] |

Table 3: Effects of Flecainide on Intracellular Calcium Dynamics

| Parameter | Preparation | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Ca2+ Spark Mass | CPVT Mouse Model Myocytes | Not specified | ↓ 40% | [16] |

| Ca2+ Spark Frequency | CPVT Mouse Model Myocytes | Not specified | Significant Increase | [16] |

| Ca2+ Wave Frequency | Permeabilized Ventricular Myocytes | 25 µM | Significant Reduction | [17] |

| Ca2+ Wave Frequency | Field-Stimulated CPVT Myocytes | Not specified | Reduced by >50% |[16] |

Experimental Protocols

Cardiomyocyte Isolation

Objective: To obtain a high yield of viable, Ca2+-tolerant, rod-shaped cardiomyocytes for electrophysiological or imaging studies.

Method 1: Langendorff-Free Myocyte Isolation (Adapted from Mouse Models) [23]

-

Euthanasia and Heart Excision: Euthanize the animal via an approved protocol. Perform a thoracotomy and rapidly excise the heart, placing it into a chilled, high-EDTA buffer to inhibit contraction and coagulation.

-

Cannulation and Perfusion: Clamp the ascending aorta. Insert a needle into the left ventricle for direct perfusion.

-

Sequential Perfusion: Perfuse the heart sequentially with:

-

EDTA Buffer: To wash out blood and destabilize extracellular connections.

-

Perfusion Buffer: To clear the EDTA.

-

Collagenase Buffer: To enzymatically digest the extracellular matrix. Typically, this contains Collagenase Type II and/or Type IV.

-

-

Dissociation: Following digestion, transfer the heart to a dish, separate the ventricles, and gently tease the tissue apart with fine forceps.

-

Trituration: Gently triturate the tissue pieces with a transfer pipette to release individual cells.

-

Enzyme Inhibition: Stop the digestion by adding a "stop buffer" containing a higher concentration of calcium and fetal bovine serum.

-

Cell Filtration and Collection: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cells to settle by gravity and collect the pellet of isolated myocytes. The cells are then gradually re-introduced to physiological calcium concentrations.

Method 2: Langendorff-Based Perfusion [24] This classic method involves cannulating the aorta on a Langendorff apparatus and retrogradely perfusing the coronary arteries with the same sequence of oxygenated and temperature-controlled buffers as described above. It is often considered the gold standard for achieving uniform digestion.

Whole-Cell Patch-Clamp Recording

Objective: To measure macroscopic ionic currents across the cell membrane of an isolated cardiomyocyte.[25]

-

Chamber Preparation: Plate isolated cardiomyocytes onto glass coverslips in a recording chamber mounted on an inverted microscope. Superfuse with an appropriate extracellular (bath) solution.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass using a micropipette puller. The resistance should be 2-5 MΩ. Fill the pipette with an intracellular (pipette) solution designed to isolate the current of interest (e.g., using Cesium to block K+ currents when studying Na+ or Ca2+ currents).[24][26]

-

Seal Formation: Under visual control, carefully guide the micropipette to touch the surface of a healthy cardiomyocyte. Apply light negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.[26]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction (or a voltage "zap") to rupture the patch of membrane under the pipette tip. This establishes electrical and diffusive continuity between the pipette and the cell interior.

-

Voltage-Clamp Protocol: Using a patch-clamp amplifier and data acquisition software, hold the cell membrane at a specific potential (e.g., -80 mV). Apply a series of voltage steps (the command voltage) to activate or inactivate the ion channels of interest.

-

Data Acquisition: Record the resulting ionic currents flowing across the membrane. Analyze parameters such as current amplitude, activation/inactivation kinetics, and dose-response relationships to applied drugs like flecainide.

Calcium Imaging

Objective: To visualize and quantify intracellular Ca2+ dynamics, such as Ca2+ transients, sparks, and waves.

-

Cell Loading: Incubate isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

-

Microscopy: Place the dye-loaded cells in a chamber on a confocal laser scanning microscope.

-

Stimulation: Electrically field-stimulate the cells to elicit synchronous contractions and Ca2+ transients. To study spontaneous events like sparks and waves, cells are often left quiescent or treated with agents that increase SR Ca2+ load (e.g., isoproterenol).[16]

-

Image Acquisition: Perform rapid line-scans across the longitudinal axis of a myocyte to capture Ca2+ release events with high temporal resolution.

-

Data Analysis: Analyze the resulting images to quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks and waves before and after the application of flecainide.

Visualizations: Pathways and Workflows

Caption: Flecainide's primary effects on ion channels and the action potential.

Caption: Workflow for cardiomyocyte isolation and electrophysiological recording.

Caption: Hypothesized mechanisms for flecainide's effect on Ca2+ handling.

References

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Flecainide - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 13. Effects of flecainide on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 18. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Store-Operated Ca2+ Entry as a Putative Target of Flecainide for the Treatment of Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 25. researchgate.net [researchgate.net]

- 26. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to the Basic Research Applications of Flecainide Acetate in Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a class Ic antiarrhythmic agent renowned for its potent effects on cardiac sodium channels.[1][2][3] Initially approved for the treatment of ventricular arrhythmias, its application has expanded to various supraventricular tachycardias, most notably atrial fibrillation.[1][3][4] Despite its clinical efficacy, the proarrhythmic potential of flecainide, particularly in patients with structural heart disease, necessitates a thorough understanding of its fundamental mechanisms of action.[1] This technical guide provides a comprehensive overview of the basic research applications of this compound in preclinical arrhythmia models, focusing on its electrophysiological effects, underlying signaling pathways, and detailed experimental protocols. The quantitative data presented herein offer a valuable resource for researchers designing and interpreting studies aimed at elucidating the multifaceted actions of this important antiarrhythmic drug.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in preclinical studies. These data provide a comparative reference for researchers working with arrhythmia models.

Table 1: Inhibitory Effects of Flecainide on Cardiac Ion Channels

| Ion Channel | Preparation | IC50 | Reference |

| Peak Nav1.5 (hNav1.5) | IonWorks platform | 10.7 µM | [5] |

| Open-state Nav1.4 (rNav1.4) | Hek293t cells | 0.61 µM | [6] |

| Resting-state Nav1.5 | Xenopus oocytes | 345 µM | [7][8] |

| Use-dependent Nav1.5 | Xenopus oocytes | 7.4 µM | [7][8] |

| Late Nav Current | --- | 19 µM | [9] |

| Rapid delayed rectifier K+ current (IKr) | --- | 1-2 µM | --- |

Table 2: Effects of Flecainide on Action Potential Duration (APD)

| Animal Model/Tissue | Pacing Cycle Length (ms) | Flecainide Concentration | Change in APD95 | Reference |

| Human Atria | 1000 | Equimolar to Quinidine | +6 ± 3% | [10] |

| Human Atria | 300 | Equimolar to Quinidine | +27 ± 12% | [10] |

| Canine Atria | 150-1000 | 4.5 µM | Increased, with greater prolongation at faster rates | [11] |

| Guinea Pig Papillary Muscle | --- | up to 10 µmol/L | Increased | [12] |

| Canine Ventricular Muscle | --- | --- | Lengthened | [13] |

| Canine Purkinje Fibers | --- | --- | Shortened | [13] |

Table 3: Effects of Flecainide on Cardiac Conduction

| Parameter | Animal Model | Flecainide Concentration | % Change | Reference |

| Vmax | Canine Ventricular Muscle | 1 µg/ml | -52.5% | [13] |

| Vmax | Canine Ventricular Muscle | 10 µg/ml | -79.8% | [13] |

| Vmax | Canine Purkinje Fibers | 1 µg/ml | -18.6% | [13] |

| Vmax | Canine Purkinje Fibers | 10 µg/ml | -70.8% | [13] |

| AH Interval | Human | --- | +15-22% | [1] |

| HV Interval | Human | --- | +25-50% | [1] |

| PR Interval | Human | --- | +17-29% | [3][9] |

| QRS Duration | Human | --- | +11-27% | [3][9] |

Table 4: Effects of Flecainide on Effective Refractory Period (ERP)

| Tissue | Animal Model | Pacing Cycle Length (ms) | Flecainide Dose/Concentration | % Change in ERP | Reference |

| Atrium | Anesthetized Dogs | 1000 | Dose 3 | +9 ± 4% | [14] |

| Atrium | Anesthetized Dogs | 400 | Dose 3 | +36 ± 5% | [14] |

| Atrium | Anesthetized Dogs | 300 | Dose 3 | +55 ± 10% | [14] |

| Ventricular Muscle | --- | --- | --- | Increased | [13] |

| Purkinje Fibers | --- | --- | Low Concentration | Shortened | [13] |

| Purkinje Fibers | --- | --- | High Concentration | Restored to control | [13] |

Experimental Protocols

Detailed methodologies for key arrhythmia models used to study flecainide are provided below.

Experimental Atrial Fibrillation (AF) in a Canine Model

This protocol is adapted from studies investigating the mechanisms of flecainide in terminating vagally-induced AF.[15]

-

Animal Preparation:

-

Adult mongrel dogs of either sex are anesthetized with a combination of morphine and chloralose.

-

Ventilation is maintained mechanically.

-

Body temperature is monitored and maintained at 37°C.

-

A thoracotomy is performed to expose the heart.

-

Bipolar stimulating and recording electrodes are placed on the atria.

-

A multielectrode array (e.g., 112-electrode) can be used for epicardial mapping.

-

-

Induction of Atrial Fibrillation:

-

Sustained AF is induced by a brief, rapid burst of atrial pacing in the presence of vagal nerve stimulation.

-

AF is allowed to persist spontaneously as long as vagal stimulation is maintained.

-

-

Drug Administration and Electrophysiological Measurements:

-

Flecainide is administered intravenously at varying doses, often in a randomized, blinded fashion against a placebo control (e.g., isotonic glucose).

-

Atrial effective refractory period (ERP) and conduction velocity are measured at different pacing cycle lengths before and after drug administration.

-

Epicardial mapping is used to analyze the number and size of reentrant circuits during AF.

-

-

Data Analysis:

-

The primary endpoint is the termination of AF.

-

Changes in atrial ERP, conduction velocity, and the characteristics of reentrant circuits are analyzed to determine the mechanism of action.

-

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) in a Mouse Model

This protocol is based on studies using a Casq2 knockout mouse model of CPVT.[16]

-

Animal Model:

-

Casq2 knockout (Casq2-/-) mice, which serve as a model for CASQ2-linked CPVT, are used.

-

Wild-type littermates are used as controls.

-

-

In Vivo Electrophysiology and Arrhythmia Induction:

-

Mice are anesthetized, and ECG is monitored.

-

A catecholamine challenge is administered via intraperitoneal injection of isoproterenol (e.g., 1.5 mg/kg) to induce ventricular arrhythmias.[17]

-

In some protocols, a combination of isoproterenol and caffeine is used for a more robust arrhythmic response.[18]

-

Flecainide (e.g., 20 mg/kg) is administered prior to the catecholamine challenge to assess its antiarrhythmic efficacy.[17]

-

-

Isolated Myocyte Studies:

-

Ventricular myocytes are isolated from the hearts of Casq2-/- and wild-type mice.

-

Intracellular calcium dynamics are measured using fluorescent indicators (e.g., Fura-2).

-

Spontaneous sarcoplasmic reticulum Ca2+ release events (e.g., Ca2+ sparks and waves) and triggered beats are recorded in response to isoproterenol stimulation.

-

The effect of flecainide (e.g., 6 µM with >10 min incubation) on these cellular events is quantified.[17]

-

-

Data Analysis:

-

The incidence and duration of ventricular tachycardia in vivo are the primary endpoints.

-

The frequency of spontaneous Ca2+ release events and triggered activity in isolated myocytes are analyzed to determine the cellular mechanism of flecainide's action.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the action of flecainide.

Figure 1: Simplified signaling pathway of flecainide's antiarrhythmic actions.

Figure 2: Experimental workflow for the canine atrial fibrillation model.

Figure 3: Experimental workflow for the CPVT mouse model.

References

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia Is Mutation-Independent but Reduced by Calcium Overload - PMC [pmc.ncbi.nlm.nih.gov]

Flecainide Acetate in the Study of Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by adrenergic stress, such as exercise or emotion. The condition typically manifests in childhood or adolescence and carries a high risk of syncope and sudden cardiac death in the absence of effective treatment. The underlying molecular defects are most commonly found in genes responsible for regulating intracellular calcium (Ca²⁺) homeostasis, primarily the cardiac ryanodine receptor (RyR2) and calsequestrin-2 (CASQ2). These mutations lead to aberrant diastolic Ca²⁺ release from the sarcoplasmic reticulum (SR), causing delayed afterdepolarizations (DADs) and triggered arrhythmias.

While beta-blockers are the cornerstone of therapy, a significant portion of patients remain symptomatic. Flecainide acetate, a Class IC antiarrhythmic agent, has emerged as a highly effective adjunctive therapy. Its unique mechanism of action, which targets the core pathophysiology of CPVT, also makes it an invaluable tool for studying the disease's molecular and cellular basis. This guide provides an in-depth overview of the use of flecainide in CPVT research, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical pathways and workflows involved.

Mechanism of Action: A Dual-Target Hypothesis

The therapeutic efficacy of flecainide in CPVT is attributed to its multifaceted effects on cardiac ion channels, though the principal mechanism remains a subject of active investigation. The prevailing hypotheses center on two main targets: the cardiac ryanodine receptor (RyR2) and the cardiac sodium channel (INa).

-

Direct Inhibition of the Ryanodine Receptor (RyR2): A primary theory posits that flecainide directly blocks the RyR2 channel, particularly when it is in the open state.[1][2] This action reduces the amplitude and mass of individual Ca²⁺ sparks (elementary Ca²⁺ release events), preventing them from propagating into arrhythmogenic Ca²⁺ waves that underlie DADs.[1][2][3] Evidence suggests this effect is crucial for its antiarrhythmic properties in CPVT.[4][5]

-

Sodium Channel (INa) Blockade: As a Class IC agent, flecainide is a potent blocker of the fast cardiac sodium current (INa).[6][7] This action can suppress triggered activity by increasing the threshold required for a DAD to initiate an action potential.[8][9] Some studies suggest this INa-mediated effect is the primary antiarrhythmic mechanism, indirectly modulating intracellular Ca²⁺ handling.[9][10]

A "triple mode of action" has also been proposed, suggesting that flecainide's efficacy arises from the combined effects of direct RyR2 blockade, INa inhibition, and potential modulation of the Na⁺/Ca²⁺ exchanger (NCX).[2][11]

Caption: CPVT pathophysiology and flecainide's dual mechanism of action.

Quantitative Data on Flecainide's Efficacy

The following tables summarize key quantitative findings from preclinical and clinical studies, demonstrating the potent effect of flecainide on the molecular and clinical manifestations of CPVT.

Table 1: Summary of Preclinical (In Vitro & Animal Model) Data

| Parameter | Model System | Flecainide Concentration/Dose | Key Result | Reference(s) |

| RyR2 Channel Activity | Single sheep RyR2 channels in lipid bilayers | 5-10 µM | Significant decrease in RyR2 open probability (Po) and mean open time (To). | [3] |

| Wild-Type (WT) and RyR2-P2328S mutant channels | 0.5-50 µM | Paradoxical activation at low Po, followed by inhibition at higher concentrations. | [12][13] | |

| Spontaneous Ca²⁺ Release | Casq2⁻/⁻ mouse cardiomyocytes | 6 µM | Significant decrease in spontaneous SR Ca²⁺ release events and triggered beats. | [3] |

| Permeabilized rat ventricular myocytes | 7 µM (IC₅₀) | Reduced Ca²⁺ wave frequency. | [2] | |

| Intact RyR2R4496C+/- mouse myocytes | 10 µM | Did not alter Ca²⁺ spark frequency in one study. | [8] | |

| In Vivo Arrhythmia | Casq2⁻/⁻ CPVT mouse model | 20 mg/kg (IP) | Completely suppressed isoproterenol-induced ventricular tachycardia in all mice. | [3][14] |

| RyR2R4496C+/- CPVT mouse model | 10-20 mg/kg (IP) | Significantly reduced ventricular arrhythmias induced by adrenaline and caffeine. | [6][8] |

Table 2: Summary of Clinical Trial & Cohort Study Data

| Study Design & Patient Cohort | Flecainide Regimen | Primary Endpoint | Key Result | Reference(s) |

| Randomized Crossover Trial (n=13) | Added to max-tolerated β-blocker (Median dose: 300 mg/day) | Exercise-induced ventricular arrhythmia | Median arrhythmia score reduced from 2.5 (placebo) to 0 (flecainide). Complete suppression in 85% of patients. | [15][16][17] |

| Retrospective Cohort (n=33, mainly RYR2 positive) | Added to β-blocker (94%) | Arrhythmia suppression | Arrhythmias effectively controlled in 76% of patients; completely suppressed in 63%. | [6][8] |

| Systematic Review & Meta-analysis (333 patients) | Combination with β-blocker | Arrhythmic & symptomatic events | Superior to β-blocker monotherapy in reducing events (RR = 0.29 and 0.36, respectively). | [18] |

| Retrospective Cohort (174 genotype-positive patients) | Varied dosages | Exercise-induced VA score & ICD shocks | VA score reduced by >50% in 66.7% of one family. 4 of 5 patients with prior ICD shocks had no further shocks. | [19] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate flecainide in the context of CPVT.

Single RyR2 Channel Recordings in Lipid Bilayers

This technique allows for the direct assessment of flecainide's effect on the RyR2 channel, isolated from other cellular components.

-

Preparation: SR microsomes containing RyR2 channels are isolated from cardiac tissue (e.g., sheep or mouse ventricle).

-

Bilayer Formation: A planar phospholipid bilayer is formed across a small aperture separating two chambers, a cis (cytosolic) and trans (luminal) chamber.

-

Channel Incorporation: SR vesicles are added to the cis solution, and incorporation into the bilayer is induced by creating an osmotic gradient.

-

Recording Conditions: The trans (luminal) chamber is held at a high Ca²⁺ concentration (e.g., 1 mM) to model SR Ca²⁺ load, while the cis (cytosolic) chamber has a low Ca²⁺ concentration (e.g., 100 nM) to mimic diastolic conditions. A holding potential (e.g., +40 mV) is applied across the membrane.

-

Flecainide Application: After obtaining baseline channel activity, flecainide is added to the cis chamber in increasing concentrations.

-

Data Analysis: Channel open probability (Po), mean open time, and mean closed time are recorded and analyzed to determine the drug's direct effect on channel gating.[3][4][20]

Calcium Imaging in Isolated Cardiomyocytes

This method is used to visualize and quantify aberrant Ca²⁺ release events (sparks and waves) in single heart cells from CPVT models.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of CPVT mouse models (e.g., Casq2⁻/⁻ or RyR2 mutant) or wild-type controls.

-

Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM.

-

Flecainide Incubation: Cells are incubated with vehicle or varying concentrations of flecainide (e.g., 1-10 µM) for a sufficient duration (e.g., >30 minutes) to allow for cell entry.[21]

-

Stimulation: Cells are stimulated with a catecholamine (e.g., 1 µM isoproterenol) to induce the CPVT phenotype of spontaneous Ca²⁺ release.

-

Imaging: Cells are imaged using a laser-scanning confocal microscope in line-scan mode to capture the spatio-temporal dynamics of Ca²⁺ sparks and waves.

-

Permeabilization (Optional): To isolate RyR2 effects from sarcolemmal channel influences, the cell membrane can be selectively permeabilized with a mild detergent like saponin (e.g., 40 µg/mL for 45 seconds) before flecainide application.[1][4] This allows direct access of the drug to the RyR2 channels.

-

Data Analysis: The frequency, amplitude, and size of Ca²⁺ sparks and the frequency and velocity of Ca²⁺ waves are quantified using specialized software.[1][3]

Caption: Experimental workflow for in vivo assessment of flecainide.

In Vivo Electrophysiology in CPVT Mouse Models

This approach evaluates the antiarrhythmic efficacy of flecainide in a whole-animal setting, providing the highest level of physiological relevance.

-

Animal Model: Anesthetized CPVT mice (Casq2⁻/⁻ or RyR2 mutant) are used.[22]

-

ECG Recording: Surface ECG leads are placed to continuously monitor cardiac electrical activity.

-

Drug Administration: Flecainide (e.g., 10-20 mg/kg) or vehicle is administered, typically via intraperitoneal (IP) injection, allowing 15-30 minutes for drug absorption.[3][8]

-

Arrhythmia Induction: A programmed catecholaminergic challenge is administered (e.g., IP injection of isoproterenol followed by caffeine) to provoke ventricular arrhythmias.

-

Monitoring: The ECG is recorded throughout the baseline, post-drug, and challenge phases.

-

Data Analysis: The incidence, duration, and complexity of ventricular tachycardia (VT) are quantified and compared between the flecainide- and vehicle-treated groups to determine antiarrhythmic efficacy.[8][22]

Caption: Logical cascade of flecainide's anti-arrhythmic effects.

Conclusion

This compound is a cornerstone in the management of high-risk CPVT patients and serves as a powerful pharmacological probe for dissecting the disease's fundamental mechanisms. Its complex mode of action, involving at least a dual effect on RyR2 and INa channels, provides multiple avenues for suppressing the arrhythmogenic substrate in CPVT. The experimental protocols detailed herein, from single-channel recordings to in vivo arrhythmia studies, form the basis of our current understanding and provide a framework for future investigations. For researchers and drug developers, a thorough comprehension of flecainide's properties and the methodologies used to study them is essential for advancing the development of more targeted and effective therapies for this devastating channelopathy.

References

- 1. Insights on the mechanism of flecainide in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple mode of action of flecainide in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 7. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medandlife.org [medandlife.org]

- 10. ahajournals.org [ahajournals.org]

- 11. rupress.org [rupress.org]

- 12. mdpi.com [mdpi.com]

- 13. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Flecainide in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Flecainide for Catecholaminergic Polymorphic VT - American College of Cardiology [acc.org]

- 17. Efficacy of Flecainide in the Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Safety and efficacy of flecainide for patients with catecholaminergic polymorphic ventricular tachycardia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flecainide Reduces Ventricular Arrhythmias in Patients With Genotype RyR2-positive Catecholaminergic Polymorphic Ventricular Tachycardia - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 20. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Efficacy of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia Is Mutation-Independent but Reduced by Calcium Overload [frontiersin.org]

An In-Depth Technical Guide to Flecainide Acetate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a potent Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1][2][3] First synthesized in 1972 and approved by the FDA in 1985, it is primarily prescribed for the treatment and prevention of paroxysmal supraventricular tachycardias (PSVTs), including atrial fibrillation (AF), and life-threatening ventricular arrhythmias.[3][4][5] Its mechanism of action centers on the potent blockade of cardiac sodium channels, which stabilizes the cardiac cell membrane and slows electrical conduction within the heart.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, pharmacological effects, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, chemically named N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate, is a synthetic derivative of trifluoroethoxy-benzamide.[][7][8] It is a white to slightly off-white crystalline powder with a pKa of 9.3.[7] The molecule is a racemic mixture.[9]

| Property | Value | Reference |

| CAS Number | 54143-56-5 | [][10] |

| Molecular Formula | C19H24F6N2O5 (as acetate salt) | [][8] |

| Molecular Weight | 474.40 g/mol | [][10] |

| IUPAC Name | acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | [][8] |

| Appearance | White to slightly off-white solid | [] |

| Melting Point | 145-147°C | [] |

| Aqueous Solubility | 48.4 mg/mL at 37°C | [7][11] |

| pKa | 9.3 | [7][11] |

| InChI Key | RKXNZRPQSOPPRN-UHFFFAOYSA-N | [][9] |

| SMILES | CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | [] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common pathway involves the reaction of a substituted benzoic acid with 2-(aminomethyl)pyridine, followed by hydrogenation of the pyridine ring to a piperidine ring, and subsequent salt formation with acetic acid.[12]

Pharmacology and Mechanism of Action

Flecainide is a Class IC antiarrhythmic agent that exerts its effects primarily by blocking the fast-inward sodium current (INa) in cardiac cells.[1][2][4] This action is mediated through its binding to the Nav1.5 sodium channel, the predominant sodium channel isoform in the myocardium.[13][14]

Key Mechanisms:

-

Sodium Channel Blockade: Flecainide potently blocks the Nav1.5 channel, slowing the upstroke (Phase 0) of the cardiac action potential.[1][13] This leads to a marked depression in the rate of depolarization (Vmax) and slows the conduction of electrical impulses throughout the heart, with the most prominent effect on the His-Purkinje system.[15]

-

Use-Dependent Blockade: The blocking effect of flecainide is more pronounced at higher heart rates, a characteristic known as "use-dependence" or "frequency-dependence".[1][13] This property makes it particularly effective at terminating tachyarrhythmias.

-

Ryanodine Receptor (RyR2) Inhibition: Flecainide also inhibits the ryanodine receptor 2, which is responsible for calcium release from the sarcoplasmic reticulum.[4][13] This secondary mechanism contributes to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[3][13]

Pharmacokinetics

Oral administration of this compound results in nearly complete absorption, with bioavailability around 90%, indicating no significant first-pass metabolism.[3][7]

| Parameter | Value | Reference |

| Bioavailability | ~90% | [3] |

| Time to Peak Plasma (Tmax) | 1 - 6 hours (average ~3 hours) | [7][13] |

| Plasma Half-life (t½) | 12 - 27 hours (average ~20 hours in adults) | [7][13] |

| Protein Binding | ~40% | [7] |

| Metabolism | Hepatic, via Cytochrome P450 2D6 (CYP2D6) isoenzyme | [13] |

| Elimination | Primarily renal (majority as unchanged drug and metabolites) | [13] |

Electrophysiological and Clinical Efficacy

Flecainide significantly alters cardiac electrophysiology, which translates to its clinical efficacy in suppressing a range of arrhythmias.

Table of Electrophysiological Effects

| Parameter | Effect |

|---|---|

| Vmax (Phase 0) | Markedly decreased |

| His-Purkinje (H-V) Conduction | Substantially slowed |

| Atrial/Ventricular Conduction | Depressed |

| AV Nodal Conduction | Depressed |

| Atrial/AV Nodal Refractoriness | No significant change |

| Ventricular Refractoriness | Slightly increased |

| Accessory Pathway Refractoriness | Greatly increased |

References for table:[15][16][17]

Table of Clinical Efficacy

| Arrhythmia Type | Efficacy/Outcome | Reference |

|---|---|---|

| Atrial Fibrillation (Termination) | 60% - 70% termination rate with IV administration. | [15] |

| Atrial Tachycardia (Termination) | 90% - 100% termination rate with IV administration. | [15] |

| AV Nodal Reentrant Tachycardia (AVNRT) | 80% - 90% termination rate with IV administration. | [15] |

| Stable Ventricular Tachycardia (Termination) | ~70% termination rate with IV administration. | [15] |

| Ventricular Ectopic Activity (Suppression) | 80% - 95% reduction with oral administration. |[15][18] |

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Assay for Assessing Flecainide's Effect on Nav1.5 Channels

This protocol describes a standard method for evaluating the inhibitory effects of flecainide on heterologously expressed human Nav1.5 channels (encoded by the SCN5A gene) in a mammalian cell line (e.g., HEK-293 or CHO cells).

1. Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfect cells with a plasmid vector containing the full-length human SCN5A cDNA using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene like GFP is recommended to identify transfected cells.

-

Allow 24-48 hours for channel expression post-transfection.

2. Electrophysiological Recording:

-

Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

-

Recording Setup:

-

Use a patch-clamp amplifier, digitizer, and data acquisition software.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

-

Procedure:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Identify GFP-positive cells for recording.

-

Establish a giga-ohm seal between the pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Compensate for whole-cell capacitance and series resistance.

-

3. Voltage Protocol and Data Acquisition:

-

Clamp the cell at a holding potential of -120 mV.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., 50 ms duration) from the holding potential to a range of test potentials (e.g., -80 mV to +40 mV in 5 mV increments).

-

Record the resulting currents at a sampling rate of 10-20 kHz after low-pass filtering.

-

Establish a stable baseline recording in the external solution (control).

-

Apply various concentrations of this compound (e.g., 0.1 µM to 30 µM) via the perfusion system and repeat the voltage protocol at each concentration until a steady-state block is achieved.

4. Data Analysis:

-

Measure the peak inward current at each test potential for both control and flecainide conditions.

-

Plot the current-voltage (I-V) relationship.

-

To determine the IC50, apply a repetitive depolarizing pulse (e.g., to -10 mV at 1 Hz) and measure the percentage of current block at each flecainide concentration.

-

Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Safety and Proarrhythmic Potential

Despite its efficacy, flecainide carries a significant risk of proarrhythmia, meaning it can induce new or worsen existing arrhythmias.[2][11][15] This risk is particularly elevated in patients with structural heart disease, such as a prior myocardial infarction or left ventricular dysfunction.[3][13] The Cardiac Arrhythmia Suppression Trial (CAST) famously demonstrated increased mortality in post-myocardial infarction patients treated with flecainide for asymptomatic ventricular ectopy.[3] Therefore, its use is generally contraindicated in patients with structural or ischemic heart disease.[13]

Conclusion

This compound remains a valuable therapeutic option for specific, well-defined cardiac arrhythmias in patients without structural heart disease.[3] Its potent, use-dependent blockade of the cardiac sodium channel provides a robust mechanism for terminating and preventing tachyarrhythmias. A thorough understanding of its chemical properties, pharmacokinetics, and electrophysiological effects—as detailed in this guide—is critical for its safe and effective application in both clinical practice and ongoing drug development research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 7. This compound Tablets, USP Rx only [dailymed.nlm.nih.gov]

- 8. This compound | C19H24F6N2O5 | CID 41022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. scbt.com [scbt.com]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Flecainide - Wikipedia [en.wikipedia.org]

- 14. Structure of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute electrophysiological effects of this compound on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute electrophysiological effects of this compound on cardiac conduction and refractoriness in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the efficacy of this compound in the treatment of ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flecainide Acetate in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide acetate is a Class Ic antiarrhythmic agent primarily used to treat a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels (Nav1.5), leading to a reduction in the upstroke velocity of the cardiac action potential.[2] Flecainide also exhibits effects on other cardiac ion channels, including the delayed rectifier potassium current (IKr) and the ryanodine receptor (RyR2), contributing to its overall electrophysiological profile.[1][2] Understanding the detailed effects of flecainide on these channels is crucial for both basic research and drug development. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions of drugs with ion channels at the molecular level.

These application notes provide detailed protocols for studying the effects of this compound using whole-cell patch-clamp techniques in both recombinant expression systems (e.g., HEK293 cells expressing Nav1.5) and isolated cardiomyocytes.

Mechanism of Action

Flecainide is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] It exhibits a "use-dependent" or "rate-dependent" block, meaning its blocking effect is more pronounced at higher heart rates.[3] This is due to its preferential binding to the open and inactivated states of the sodium channel.[4] Flecainide has slow unbinding kinetics, which contributes to its prolonged effect.[5]

In addition to its effects on sodium channels, flecainide has been shown to:

-

Inhibit the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration (APD) in atrial and ventricular muscle fibers.[1]

-

Block the ryanodine receptor 2 (RyR2), reducing calcium release from the sarcoplasmic reticulum.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in patch-clamp studies.

Table 1: Flecainide Block of Cardiac Sodium Channels (Nav1.5)

| Parameter | Cell Type | Condition | Flecainide Concentration | Value | Reference(s) |

| IC50 (Peak Current) | HEK293 | Resting State | - | 345 µM | [5] |

| HEK293 | Use-Dependent (10 Hz) | - | 7.4 µM | [5] | |

| EC50 (Vmax Depression) | Canine Purkinje Fibers | Normal [Na+]e | - | 14.6 µM | [6] |

| Canine Purkinje Fibers | High [Na+]e | - | 19.0 µM | [6] | |

| Canine Purkinje Fibers | Low [Na+]e | - | 10.8 µM | [6] | |

| INa Block | hESC-derived Atrial CMs | 2 sec Cycle Length | 10 µM | 50.6 ± 1.8% | [7] |

| hESC-derived Atrial CMs | 330 ms Cycle Length | 10 µM | 85.8 ± 2.1% | [7] |

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

| Parameter | Tissue/Cell Type | Flecainide Concentration | Effect | Reference(s) |

| Maximal Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 10 µM | ~40% decrease at 1 Hz | [3] |

| hESC-derived Atrial CMs | 10 µM | Decrease from 37.8 ± 12.8 to 15.9 ± 7.1 mV/ms | [7] | |

| Action Potential Duration (APD) | Guinea Pig Papillary Muscle | up to 10 µM | Increased APD30 and APD90 | [3] |

| Guinea Pig Papillary Muscle | 30 µM | Shortened APD | [3] | |

| Canine Atrial Tissue | 4.5 µM | Increased APD, with greater prolongation at faster rates | [8] | |

| ECG Intervals | Human | Therapeutic Doses | PR Interval Widening (17-29%), QRS Widening (11-27%), QT Widening (3-8%) | [2] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of Nav1.5 in HEK293 Cells

This protocol is designed to assess the tonic and use-dependent block of Nav1.5 channels by flecainide.

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing human Nav1.5 in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with CsOH.

-

Flecainide Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Further dilutions to the desired final concentrations should be made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 1.5-3.0 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

-

Hold the cell at a holding potential of -120 mV.

4. Voltage-Clamp Protocols:

-

Tonic Block:

-

From the holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV to elicit the peak inward sodium current.

-

Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

-

After obtaining a stable baseline current, perfuse the cell with the desired concentration of flecainide and continue to apply the test pulse until a new steady-state block is reached.

-

-

Use-Dependent Block:

-

From the holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz for 10 seconds (100 pulses).

-

Record the peak current for each pulse in the train.

-

Perform this protocol first in the control external solution and then after perfusion with flecainide.

-

5. Data Analysis:

-

Tonic Block: Calculate the percentage of block as ((I_control - I_flecainide) / I_control) * 100.

-

Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol 2: Current-Clamp Recordings of Action Potentials in Isolated Cardiomyocytes

This protocol is for assessing the effects of flecainide on action potential morphology in primary cardiac myocytes.

1. Cell Isolation:

-

Isolate ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit, or mouse) using enzymatic digestion methods.

2. Solutions:

-

External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Flecainide Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

-

Use the whole-cell current-clamp configuration.

-

After establishing the whole-cell configuration, allow the cell to stabilize.

-

Record spontaneous or elicited action potentials. To elicit action potentials, inject short (2-5 ms) suprathreshold depolarizing current pulses at a desired frequency (e.g., 1 Hz).

4. Experimental Procedure:

-

Record baseline action potentials for several minutes in the control Tyrode's solution.

-

Perfuse the chamber with the desired concentration of flecainide.

-

Record the changes in action potential parameters until a steady-state effect is observed.

5. Data Analysis:

-

Measure the following action potential parameters:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum Upstroke Velocity (dV/dtmax)

-

Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

-

-

Compare the parameters before and after flecainide application.

Mandatory Visualizations

Caption: Signaling pathway of this compound in cardiac myocytes.

References

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]